REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][C:6]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)=[O:7])(=[O:3])[CH3:2].[H-].[Na+].Br[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>>[C:1]([NH:4][CH:5]([C:6]([C:8]1[O:9][CH:10]=[CH:11][CH:12]=1)=[O:7])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC(=O)C=1OC=CC1
|
Name
|
|
Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as described in Preparation 1-(2)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(CC(=O)OCC)C(=O)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |